

biological activity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperazine-2-carboxylic acid dihydrochloride

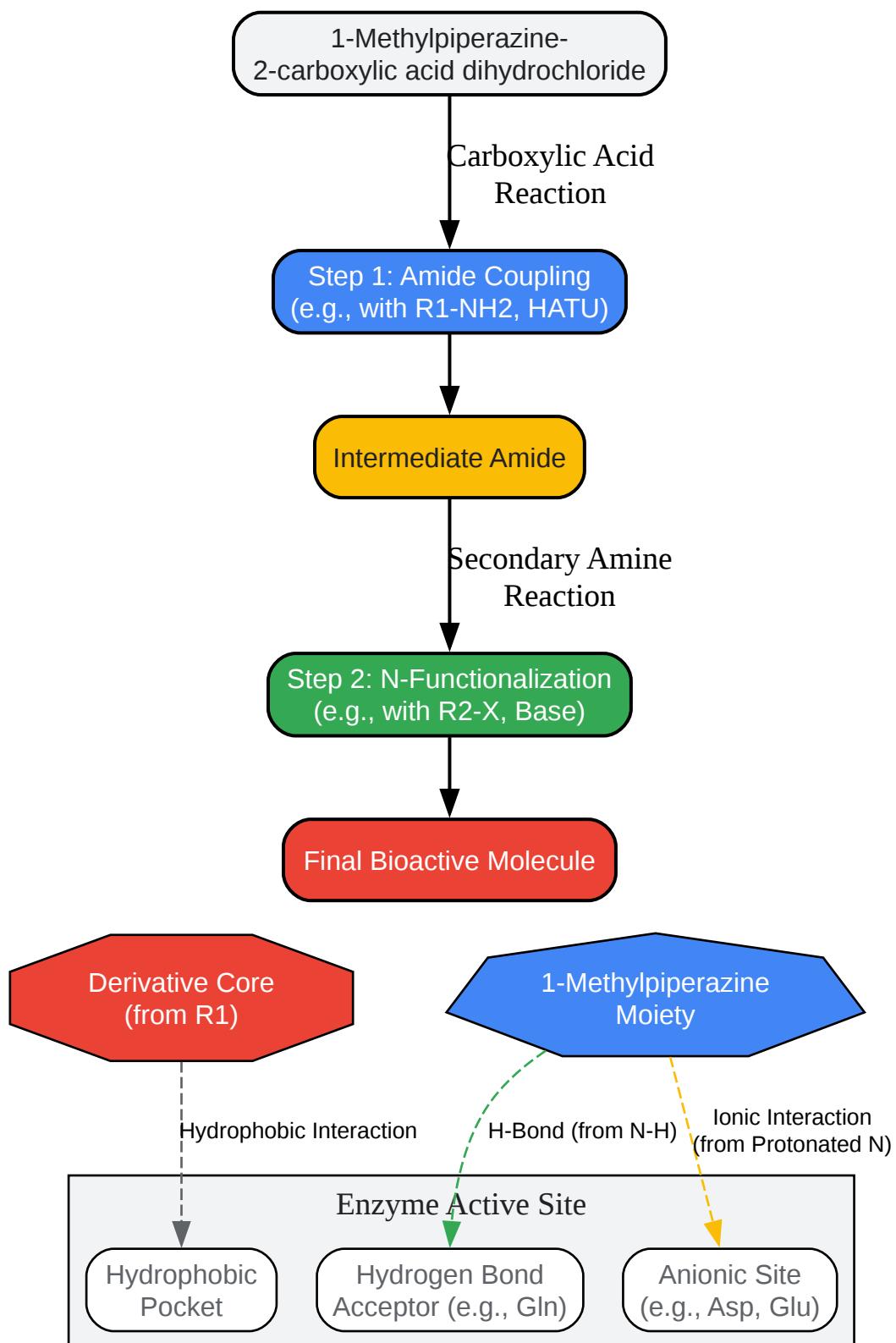
Cat. No.: B1471247

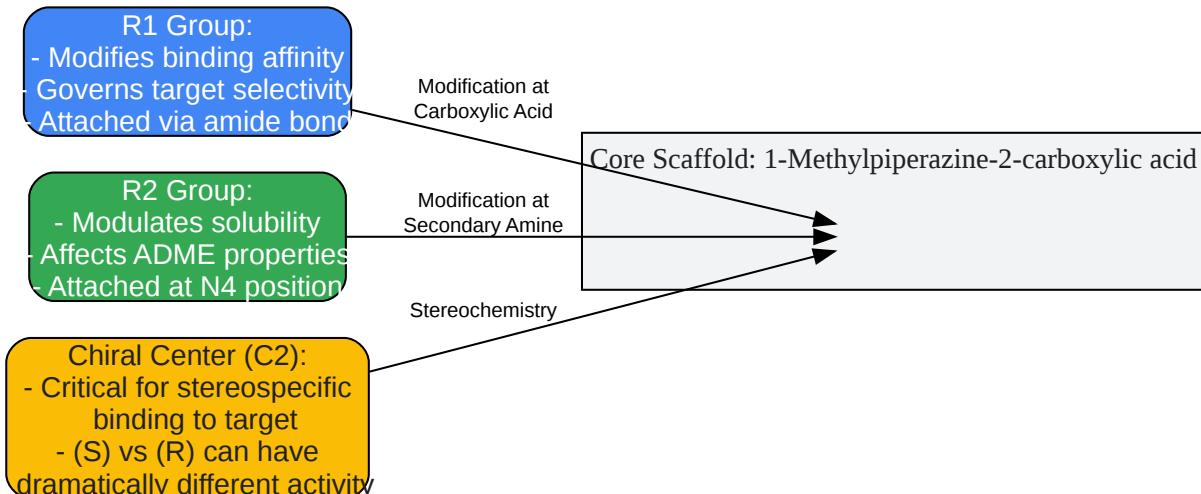
[Get Quote](#)

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of **1-Methylpiperazine-2-carboxylic acid dihydrochloride**

Introduction: A Chiral Building Block in Modern Drug Discovery

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic organic compound that has garnered attention not for its intrinsic biological activity, but as a crucial and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined piperazine scaffold is a valuable starting point for creating molecules with high selectivity for biological targets.^[1] The dihydrochloride salt form enhances its solubility and stability, making it a practical intermediate for a variety of synthetic transformations in aqueous and organic media.^[2]


This guide deviates from a direct analysis of the compound's standalone bioactivity, for which public-domain data is scarce. Instead, we will explore its biological relevance through the lens of the potent, targeted molecules synthesized from it. As senior application scientists, our focus is on the practical utility and the "why" behind its application in drug development. We will delve into the structure-activity relationships it enables and provide robust protocols for evaluating the biological effects of its derivatives. This approach reflects the real-world application of such a compound in medicinal chemistry, where its value is realized in the final, more complex active pharmaceutical ingredient (API).


Section 1: Physicochemical Properties and Synthetic Rationale

The utility of any synthetic intermediate is grounded in its chemical and physical properties. The dihydrochloride salt of 1-methylpiperazine-2-carboxylic acid offers specific advantages in a laboratory and process chemistry setting.

Property	Value / Description	Source(s)
Molecular Formula	$C_6H_{12}N_2O_2 \cdot 2HCl$	[3]
Molecular Weight	217.10 g/mol (dihydrochloride salt)	[3]
Form	Typically a solid, which is advantageous for handling, weighing, and storage compared to a liquid or oil.	
Solubility	The hydrochloride salt form generally confers enhanced solubility in water and polar protic solvents, facilitating its use in a wider range of reaction conditions.	[2]
Chirality	Exists as (S)- and (R)- enantiomers. The defined stereochemistry at the C2 position is critical for achieving [1] selective interactions with chiral biological targets like enzymes.[4]	
Key Functional Groups	1. Carboxylic Acid: A versatile handle for amide bond formation. 2. Secondary Amine (at N4): A nucleophilic site for alkylation, acylation, or sulfonylation. 3. Tertiary Amine (at N1): Influences the basicity and pharmacokinetic properties of the final molecule.	

The strategic value of this molecule lies in its capacity for controlled, sequential modification. The diagram below illustrates a generalized synthetic workflow, showcasing how the two key functional groups can be independently addressed to build molecular complexity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-Methylpiperidine-2-carboxylic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 1-methylpiperazine-2-carboxylic acid dihydrochloride (C₆H₁₂N₂O₂) [pubchemlite.lcsb.uni.lu]
- 4. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- To cite this document: BenchChem. [biological activity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1471247#biological-activity-of-1-methylpiperazine-2-carboxylic-acid-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com